molecular formula C15H23N7OS B5530755 1-(2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone

1-(2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone

Cat. No. B5530755
M. Wt: 349.5 g/mol
InChI Key: VVQBPOSMJDEHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar triazine derivatives involves multi-step processes that typically start with key precursors like 2-bromo-1-(1H-pyrazol-4-yl)ethanone and undergo reactions with aminotriazolethiol or di- and poly(bromo) compounds (Salem et al., 2016). The formation of 1-(2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone likely involves similar synthetic routes.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of multiple isomers and tautomerism. For instance, 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines demonstrate restricted rotation and tautomerism in solution, as observed through spectroscopy studies (Díaz‐Ortiz et al., 2003). These structural characteristics are also expected in the molecular structure of this compound.

Chemical Reactions and Properties

Triazine and thiazole derivatives participate in various chemical reactions, leading to the formation of diverse compounds. For example, ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds show distinct rotation restrictions around C(Ar)-N bonds and form complexes with other molecules (Hermon & Tshuva, 2008). Similar reactivity can be anticipated for this compound.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and stability, are often determined through spectroscopic and crystallographic analyses. For instance, the oxime of 5-acetyl-3-methylsulfanyl-1,2,4-triazine exhibits specific melting points and structural properties (Mojzych et al., 2007). Similar methods would be applied to assess the physical properties of this compound.

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and functional group behavior are crucial for understanding the behavior of triazine and thiazole derivatives. For example, 1,2,4-triazine derivatives are known for their oxidation reactions, leading to the formation of bis-triazinyls (Lee et al., 1999). The chemical properties of this compound would likely align with these observations.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a pharmaceutical compound, the mechanism of action would depend on the biological target of the compound .

Future Directions

The future directions for this compound would depend on its intended use and effectiveness. If it’s a pharmaceutical compound, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

1-[2-[[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]-4-methyl-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N7OS/c1-7(2)16-12-19-13(17-8(3)4)21-14(20-12)22-15-18-9(5)11(24-15)10(6)23/h7-8H,1-6H3,(H3,16,17,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQBPOSMJDEHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=NC(=NC(=N2)NC(C)C)NC(C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.